molecular formula C12H16O2 B1605403 4-Cyclohexylresorcinol CAS No. 2138-20-7

4-Cyclohexylresorcinol

Cat. No. B1605403
CAS RN: 2138-20-7
M. Wt: 192.25 g/mol
InChI Key: LSEHCENPUMUIKC-UHFFFAOYSA-N
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Patent
US06132740

Procedure details

Resorcinol (2.2 g, 20 mmol) and cyclohexanol (6.33 ml, 6 g, 60 mmol) were suspended in 85% polyphosphoric acid (8 ml). The mixture was heated to 125° C. for 24 hours, after which time TLC appeared to show complete consumption of the starting materials. On cooling the mixture was partitioned between water (50 ml) and diethyl ether (50 ml). The aqueous layer was discarded, and the organic portion extracted with sodium hydroxide solution (2×50 ml, 2M). The base extract was washed with ether (3×50 ml), and then acidified with aqueous hydrochloric acid (120 ml, 2M). The organic components were then extracted into diethyl ether (2×50 ml), dried (magnesium sulfate), filtered and the solvent removed under reduced pressure. The resulting brown oil was then chromatographed on silica gel, eluting with ethyl acetate/petroleum ether (bp 60-80° C.) 1:2 to give the desired product as an off-white solid (1.7 g, 44%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6.33 mL
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH:9]1(O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[CH:9]1([C:6]2[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][C:4]=2[OH:5])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
6.33 mL
Type
reactant
Smiles
C1(CCCCC1)O
Step Three
Name
polyphosphoric acid
Quantity
8 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting materials
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between water (50 ml) and diethyl ether (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the organic portion extracted with sodium hydroxide solution (2×50 ml, 2M)
EXTRACTION
Type
EXTRACTION
Details
The base extract
WASH
Type
WASH
Details
was washed with ether (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic components were then extracted into diethyl ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was then chromatographed on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate/petroleum ether (bp 60-80° C.) 1:2

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=C(C=C(O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.